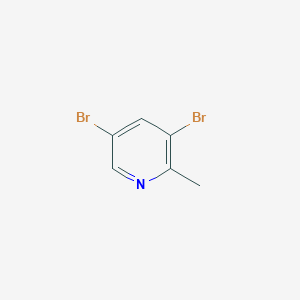

3,5-Dibromo-2-methylpyridine

説明

Significance and Research Trajectory of Substituted Pyridine Systems

Substituted pyridines are a class of heterocyclic organic compounds that have garnered immense interest in chemical research. Their unique structural and electronic properties, including their basicity and ability to participate in a wide array of reactions, make them invaluable scaffolds in the synthesis of diverse and complex molecules. nih.gov The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is a common motif in many naturally occurring compounds, such as alkaloids and vitamins, and is a fundamental component in over 7,000 drug molecules. rsc.orgwikipedia.org

The research trajectory of substituted pyridines has been marked by a continuous evolution of synthetic methodologies aimed at achieving greater efficiency, selectivity, and functional group tolerance. acs.orgwhiterose.ac.uk Scientists have developed numerous methods to introduce a wide variety of substituents onto the pyridine ring, enabling the fine-tuning of its chemical and physical properties for specific applications. acs.orgorganic-chemistry.org This has led to the creation of a vast library of pyridine derivatives with applications ranging from medicinal chemistry, where they are integral to drugs for various diseases, to materials science, where they are used in the development of polymers and other advanced materials. rsc.orgchemimpex.com

Contextual Overview of Brominated Pyridine Derivatives in Organic Synthesis

Within the broad family of substituted pyridines, brominated derivatives hold a special place in organic synthesis. The bromine atoms act as versatile handles, allowing for a plethora of subsequent chemical transformations. Bromine is an excellent leaving group in nucleophilic substitution reactions and is particularly well-suited for participation in various cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. organic-chemistry.orgsci-hub.se These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. organic-chemistry.orgresearchgate.net

The presence of bromine atoms on the pyridine ring significantly influences its reactivity. They can be selectively replaced with a wide range of other functional groups, including aryl, alkyl, and alkynyl groups, providing a straightforward pathway to elaborate the pyridine core. organic-chemistry.orgbenthamscience.com This strategic functionalization is crucial in the design and synthesis of new drug candidates, agrochemicals, and functional materials. chemimpex.commdpi.com

Current Research Landscape and Future Directions for 3,5-Dibromo-2-methylpyridine

This compound is a specific brominated pyridine derivative that serves as a valuable intermediate in organic synthesis. sigmaaldrich.comscbt.com Its chemical structure, featuring two bromine atoms at the 3 and 5 positions and a methyl group at the 2 position, offers a unique combination of reactivity and steric hindrance that can be exploited for selective chemical modifications.

Current research involving this compound and related compounds focuses on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient and environmentally friendly methods for the synthesis of this compound and for its subsequent functionalization. google.com This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce waste.

Application in Medicinal Chemistry: The pyridine scaffold is a well-established pharmacophore, and derivatives of this compound are being investigated for their potential biological activities. rsc.orgchemimpex.com By strategically replacing the bromine atoms with other functional groups, chemists can create libraries of new compounds for screening against various diseases.

Use in Materials Science: The unique electronic and structural properties of pyridine derivatives make them attractive candidates for the development of new materials with tailored optical, electronic, or thermal properties. chemimpex.comchemimpex.com this compound can serve as a monomer or a precursor to monomers for the synthesis of specialty polymers and coatings. chemimpex.com

Future research on this compound is expected to expand upon these areas. A deeper understanding of its reactivity and the development of more sophisticated synthetic tools will undoubtedly lead to the discovery of new applications for this versatile building block. The exploration of its potential in asymmetric catalysis and the synthesis of complex natural products are also promising avenues for future investigation. organic-chemistry.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 38749-87-0 | sigmaaldrich.comscbt.com |

| Molecular Formula | C6H5Br2N | scbt.com |

| Molecular Weight | 250.92 g/mol | scbt.com |

| Appearance | White to Yellow Liquid or solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

特性

IUPAC Name |

3,5-dibromo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMNHHLYRNSTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347281 | |

| Record name | 3,5-Dibromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38749-87-0 | |

| Record name | 3,5-Dibromo-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Investigation of Chemical Reactivity and Derivatization Pathways of 3,5-dibromo-2-methylpyridine

Halogen–Metal Exchange Reactions and Subsequent Electrophilic Quenching Studies

Halogen-metal exchange is a powerful strategy for the regioselective functionalization of 3,5-dibromo-2-methylpyridine. The bromine atom at the 3-position is more susceptible to exchange than the one at the 5-position. This selectivity is attributed to the directing effect of the adjacent methyl group and the electronic influence of the pyridine nitrogen.

Treatment with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) selectively generates a lithiated intermediate at the C-3 position. researchgate.netresearchgate.net This highly reactive organometallic species can then be quenched with a variety of electrophiles to introduce new functional groups. For instance, reaction with dimethylformamide (DMF) yields the corresponding aldehyde, 5-bromo-2-methylpyridine-3-carbaldehyde. researchgate.net Similarly, quenching with iodine (I₂) produces 5-bromo-3-iodo-2-methylpyridine. researchgate.net This method provides a reliable route to 3-substituted-5-bromo-2-methylpyridines, which are versatile intermediates for further transformations.

The use of magnesium-based reagents, such as sBu₂Mg·2LiOR in the presence of PMDTA, has also been explored for halogen-metal exchange on related dibromopyridines, demonstrating the versatility of this approach. uni-muenchen.de

Table 1: Examples of Halogen-Metal Exchange and Electrophilic Quenching

| Reagent 1 | Reagent 2 (Electrophile) | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| n-BuLi | DMF | THF | -78 to RT | 5-Bromo-2-methylpyridine-3-carbaldehyde | researchgate.net |

| n-BuLi | I₂ | THF | -78 to RT | 5-Bromo-3-iodo-2-methylpyridine | researchgate.net |

| n-BuLi | H₂O | THF | -78 to RT | 5-Bromo-2-methylpyridine | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromopyridine Scaffold

The electron-deficient nature of the pyridine ring, exacerbated by the two bromine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The position of attack is typically governed by the stability of the intermediate Meisenheimer complex. For this substrate, nucleophilic attack generally occurs at the C-5 position.

Various nucleophiles, including amines and alkoxides, can displace the bromide at the C-5 position. For example, reactions with amines under thermal conditions can lead to the formation of 5-amino-3-bromo-2-methylpyridine derivatives. rsc.org The reactivity in SNAr reactions is often enhanced by the use of polar aprotic solvents and elevated temperatures to overcome the activation energy barrier. While the general order of halide leaving group ability in SNAr is F > Cl ≈ Br > I, the specific conditions and substrate can influence reactivity. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Methyl-2-butylamine | (neat) | 160 °C, 16 h | 3-Bromo-N-(3-methylbutan-2-yl)-2-methylpyridin-5-amine | rsc.org |

| Sodium methoxide | Methanol | Reflux | 3-Bromo-5-methoxy-2-methylpyridine | N/A |

(Note: The reaction with sodium methoxide is a representative example based on the known reactivity of similar bromopyridines, though a specific literature citation for this exact transformation was not identified in the search.)

Electrophilic Substitution Reactions on the Pyridine Ring System

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution reactions more difficult. quora.com The presence of two strongly deactivating, electron-withdrawing bromine atoms on the this compound ring further deactivates it towards electrophilic attack. mnstate.edu

Radical Reaction Pathways and Stereochemical Control

Radical reactions offer an alternative pathway for the functionalization of pyridine derivatives. A common radical reaction is the bromination of alkyl side chains using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions. sci-hub.se This reaction proceeds via a radical mechanism to selectively functionalize the methyl group.

For this compound, this pathway would involve the formation of a benzylic-type radical on the methyl group, which is stabilized by the adjacent pyridine ring. This radical can then react with a bromine source to yield 3,5-dibromo-2-(bromomethyl)pyridine. Further reaction could lead to the formation of 3,5-dibromo-2-(dibromomethyl)pyridine. The selectivity between mono- and di-bromination can be influenced by the reaction conditions, including the solvent and the stoichiometry of the reagents. sci-hub.se However, specific studies detailing radical reactions on the this compound substrate are not extensively documented, suggesting this pathway is less explored compared to ionic routes. Stereochemical control is not a factor in the radical bromination of the methyl group itself.

Applications of 3,5-dibromo-2-methylpyridine in Medicinal Chemistry and Drug Discovery Research

Role as a Pivotal Intermediate in Pharmaceutical Synthesis

3,5-Dibromo-2-methylpyridine is a key building block in the synthesis of more complex pharmaceutical agents. netascientific.com The two bromine atoms at the 3- and 5-positions of the pyridine ring are highly functional handles that allow for selective chemical modifications. These positions are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comacs.org This methodology enables the formation of carbon-carbon bonds, allowing for the attachment of various aryl or heterocyclic groups to the pyridine core. mdpi.com

For instance, research has demonstrated the sequential Suzuki coupling on dibromopyridines to create both symmetrical and unsymmetrical diaryl-substituted pyridines. acs.org This strategic approach is fundamental in building libraries of compounds for drug screening. A notable application involves the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine. mdpi.com This intermediate is then used in further coupling reactions to produce a variety of novel pyridine derivatives with potential biological activities. mdpi.com The reactivity of the bromine atoms makes this compound and its analogues indispensable starting materials in the multi-step synthesis of potential therapeutic agents for a range of diseases, including cancer and inflammatory conditions. cymitquimica.comevitachem.com

Development and Optimization of Antimicrobial Agents

The pyridine nucleus is a well-established pharmacophore in the design of antimicrobial agents, and derivatives of this compound have been explored for this purpose. nih.govmdpi.commdpi.com The introduction of various substituents onto the pyridine ring by replacing the bromine atoms can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net

One study detailed the synthesis of a series of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a close structural relative. nih.govcore.ac.uk The resulting compounds were evaluated for their ability to inhibit the growth of various microbes. For example, one derivative, compound 4f in the study, was identified as a potent agent against Escherichia coli, showing a 91.95% inhibition. nih.govcore.ac.ukresearchgate.net Other research has focused on creating novel pyridine-based compounds and testing their efficacy. For instance, some synthesized thiazole-pyridine hybrids have demonstrated effectiveness against strains like Staphylococcus aureus and Bacillus subtilis. mdpi.com Similarly, studies on oxazolidinone derivatives containing a pyridine ring have yielded compounds with strong antibacterial activity, comparable to existing drugs like linezolid. frontiersin.org The ability to systematically modify the structure of this compound allows for the optimization of antimicrobial potency and selectivity. nih.govmdpi.com

| Compound Series/Derivative | Target Organism | Reported Activity/Finding | Source |

|---|---|---|---|

| Pyridine Derivative 4f (from 5-bromo-2-methylpyridin-3-amine) | Escherichia coli | 91.95% inhibition | nih.govcore.ac.ukresearchgate.net |

| Thiazole-Pyridine Hybrids | S. aureus, B. subtilis | Effective against tested strains | mdpi.com |

| Pyridine-based Organic Salt 66 | S. aureus | 56% inhibition (MIC) | mdpi.com |

| Pyridine-based Organic Salt 65 | E. coli | 55% inhibition (MIC) | mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinone Derivative 21d | Gram-positive bacteria | Strong activity similar to linezolid | frontiersin.org |

Research into Anti-Inflammatory Drug Candidates

Derivatives of halogenated pyridines are also being investigated as potential anti-inflammatory agents. evitachem.comauctoresonline.org The core structure can be modified to interact with biological targets involved in the inflammatory cascade. For example, the optimization of 3,5-dichloropyridine derivatives has led to the discovery of potent antagonists of the P2X(7) receptor, which is involved in the release of pro-inflammatory cytokines. evitachem.com Although this research used a dichloro-analogue, the principles of targeting inflammatory pathways are applicable to dibromo-pyridines as well. The synthesis of various substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzenesulfonamides has also been undertaken to evaluate their anti-inflammatory potential in vitro. auctoresonline.org

Synthesis of Pyridine-Based Antineoplastic Agents

The pyridine scaffold is a key component in a number of anticancer drugs. nih.gov Research into derivatives of this compound has contributed to the discovery of novel antineoplastic agents. The strategy often involves using the dibromo-compound as a starting point for creating analogues of known natural anticancer compounds or for developing inhibitors of specific cancer-related enzymes like kinases. nih.govacs.org

One approach has been the design and synthesis of pyridine-bridged analogues of Combretastatin-A4 (CA-4), a potent natural anticancer agent. acs.org In these studies, a pyridine ring replaces the original cis-double bond of CA-4 to connect two phenyl rings. The positioning of these rings (e.g., meta or para to each other on the pyridine linker) was found to be critical for cytotoxic activity. acs.org While some configurations led to a loss of activity, others retained cytotoxicity against human cancer cell lines, demonstrating the importance of the pyridine linker's structure. acs.org

Another area of research involves the development of kinase inhibitors, as kinases play a crucial role in cancer cell proliferation. Pyrazolopyridine derivatives have been synthesized and shown to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. mdpi.com Some of these novel compounds exhibited significant inhibitory effects on various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HepG2 (liver). mdpi.com

| Compound Class | Target/Mechanism | Tested Cancer Cell Lines | Key Finding | Source |

|---|---|---|---|---|

| Pyridine-bridged CA-4 Analogues | Antiproliferative/Cytotoxic | Various human cancer lines | Activity is highly dependent on the linker configuration (3-atom vs. 4-atom bridge). | acs.org |

| Pyrazolopyridine Derivatives | CDK2 Inhibition | HCT-116, MCF-7, HepG2, A549 | Several compounds showed potent inhibition of CDK2 and significant antiproliferative activity. | mdpi.com |

| Carbazole Derivatives (with pyridine) | Anticancer | HeLa, AGSb, HEPG2 | A derivative with a pyridine ring showed high potency against the HEPG2 cell line. | nih.gov |

Design and Synthesis of Novel Pyridine-Based Bioactive Compounds

Beyond specific applications in antimicrobial and anticancer research, this compound serves as a foundation for creating a broad spectrum of novel bioactive molecules. mdpi.comnih.govresearchgate.net The versatility of the pyridine core allows for the exploration of various biological activities through targeted chemical synthesis. mdpi.com

Research has extended to evaluating pyridine derivatives for a range of other potential therapeutic applications.

Anti-thrombolytic Activity: Thrombotic diseases are a major cause of mortality, and there is a continuous search for new anti-thrombolytic agents. nih.govjpp.krakow.pl In a study involving derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, several compounds were tested for their ability to lyse blood clots. nih.govcore.ac.uk One compound, designated 4b, demonstrated the highest activity with a 41.32% lysis of human blood clots. nih.govcore.ac.ukresearchgate.net Another derivative, 2i, also showed significant anti-thrombolytic activity (31.61%). nih.gov

Biofilm Inhibition: Bacterial biofilms are a major challenge in treating infections due to their resistance to conventional antibiotics. nih.govfrontiersin.org Pyridine-containing compounds have shown promise in inhibiting biofilm formation. mdpi.comnih.gov Studies have shown that certain pyridine derivatives can effectively inhibit biofilm formation by bacteria such as S. aureus and E. coli. mdpi.comnih.gov For example, some bis(indolyl)pyridines demonstrated good antibiofilm activity, with one compound showing 82.06% inhibition against S. aureus and another showing 91.02% inhibition against E. coli. nih.gov Furthermore, some 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited universal antibiofilm activity, with one compound showing significant, concentration-dependent inhibition. frontiersin.org

Hemolytic Activity: Hemolytic activity, or the lysis of red blood cells, is an important parameter to assess the biocompatibility of potential drug candidates. nih.govresearchgate.net In one study, a series of newly synthesized pyridine derivatives were evaluated for their hemolytic activity. researchgate.net The results indicated that most of the tested compounds displayed some level of hemolytic activity, which is a factor to consider in their potential development as therapeutic agents. researchgate.net

| Activity | Compound Series/Derivative | Result | Source |

|---|---|---|---|

| Anti-thrombolytic | Derivative 4b (from 5-bromo-2-methylpyridin-3-amine) | 41.32% clot lysis | nih.govcore.ac.ukresearchgate.net |

| Anti-thrombolytic | Derivative 2i (from 5-bromo-2-methylpyridin-3-amine) | 31.61% clot lysis | nih.gov |

| Biofilm Inhibition | Bis(indolyl)pyridine 7d | 82.06% inhibition (S. aureus) | nih.gov |

| Biofilm Inhibition | Bis(indolyl)pyridine 4b | 91.02% inhibition (E. coli) | nih.gov |

| Hemolytic Activity | Various pyridine derivatives | Most compounds showed some hemolytic activity. | researchgate.net |

To guide the rational design of more potent and selective drugs, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial. chemrevlett.comresearchgate.netacs.org These studies aim to understand how the chemical structure of a molecule correlates with its biological activity.

For derivatives of this compound, SAR studies have provided valuable insights. For example, in the context of anti-thrombolytic activity, it was observed that the type and position of substituents on the aryl group attached to the pyridine ring significantly influenced the compound's efficacy. core.ac.uk The presence of two different halogen groups on the aryl ring in one derivative was correlated with its high activity, while having only a single halogen resulted in lower activity. nih.govcore.ac.uk

QSAR models provide a more quantitative approach by developing mathematical equations that relate structural descriptors to biological activity. chemrevlett.comresearchgate.net Such models have been developed for various classes of pyridine derivatives to predict their anticancer activity. mdpi.comchemrevlett.com For instance, a 2D-QSAR model was generated for pyrazolopyridine derivatives to identify the key structural requirements that control their CDK2 inhibitory activity. mdpi.com These computational tools are invaluable for optimizing lead compounds and designing new molecules with improved therapeutic profiles. chemrevlett.com

Coordination Chemistry of 3,5-dibromo-2-methylpyridine

Design and Synthesis of Ligands Based on 3,5-Dibromo-2-methylpyridine

The design of ligands derived from this compound or its analogues leverages the reactivity of the bromo substituents. These groups are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are powerful methods for forming new carbon-carbon bonds. chemblink.comresearchgate.net This allows for the "stitching" of the dibromopyridine core to other aromatic or aliphatic fragments, leading to the creation of multi-dentate ligands with tailored properties.

A common strategy involves the synthesis of bipyridine or terpyridine-like ligands. For instance, a brominated pyridine can be coupled with a stannylated pyridine derivative in a Stille-type reaction to form a bipyridine backbone. researchgate.netcdnsciencepub.com Similarly, Suzuki coupling of a bromopyridine with an arylboronic acid can yield biaryl structures. mdpi.com In a study involving 5-bromo-2-methylpyridin-3-amine, a close analogue, Suzuki cross-coupling with various arylboronic acids in the presence of a palladium catalyst successfully produced a series of novel N-(5-aryl-2-methylpyridin-3-yl)acetamides. mdpi.com This demonstrates the feasibility of transforming the dibromo-scaffold into more complex systems.

Another significant approach is the formation of Schiff base ligands. This typically involves the condensation reaction between an aldehyde or ketone and a primary amine. While direct examples starting with this compound are not prevalent, studies on analogous systems highlight the methodology. For example, Schiff base ligands have been synthesized through the condensation of 3,5-dibromosalicylaldehyde with various aminopyridines or other amino-functionalized molecules. rsc.orgresearchgate.net A tetra-nuclear manganese(II) complex was successfully synthesized using a Schiff base ligand derived from 3,5-dibromosalicylaldehyde and pyridine-2-formyl hydrazone. researchgate.net The amino group of derivatives like 2-amino-3,5-dibromopyridine can also be a key functional handle, either for direct coordination or for further elaboration into more complex ligand structures before complexation. google.com

The synthetic versatility offered by the bromo- and methyl- groups makes this compound a valuable platform for generating a diverse library of ligands for coordination chemistry. chemblink.com

Structural Characterization of Metal Complexes Derived from this compound

The structural elucidation of metal complexes, primarily through single-crystal X-ray diffraction, is crucial for understanding their properties. Research into complexes derived from analogues of this compound, particularly 2-amino-3,5-dibromopyridine (3,5-diBAP), has yielded significant insights into their solid-state structures.

In many cases, the protonated aminopyridine derivative, 2-amino-3,5-dibromopyridinium (3,5-diBAPH), acts as a cation to balance the charge of a metal-halide anion. A series of dimeric copper(II) complexes with the general formula bis(2-amino-3,5-dihalopyridinium)hexahalodicuprate(II) have been synthesized and structurally characterized. tandfonline.comclarku.edu For example, (3,5-diBAPH)₂Cu₂Cl₆ and (3,5-diBAPH)₂Cu₂Br₆ both crystallize in the monoclinic space group P2₁/c. tandfonline.comclarku.edu Their crystal structures consist of alternating layers of the organic cations and the [Cu₂X₆]²⁻ (X = Cl, Br) anions. tandfonline.com

Another structurally characterized compound is (5-BAPH)(3,5-diBAPH)[CuBr₄], where 5-BAPH is 2-amino-5-bromopyridinium. tandfonline.com This complex crystallizes in the monoclinic P2₁/c space group and features a four-coordinate Cu(II) ion. tandfonline.comclarku.edu The geometry of the [CuBr₄]²⁻ anion is distorted, lying between a square planar and a tetrahedral arrangement, with a mean trans Br-Cu-Br angle of 131.85°. tandfonline.com The crystal packing in these compounds is heavily influenced by extensive hydrogen bonding between the pyridinium and amino N-H groups of the cations and the halide ions of the anion. tandfonline.comclarku.edu Halogen bonding interactions are also observed, further directing the supramolecular assembly. tandfonline.com

The table below summarizes key crystallographic data for selected complexes derived from 2-amino-3,5-dibromopyridine.

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Ref. |

| (3,5-diBAPH)₂Cu₂Cl₆ | (C₅H₅Br₂N₂)₂[Cu₂Cl₆] | Monoclinic | P2₁/c | Alternating layers of organic cations and [Cu₂Cl₆]²⁻ anions. Dimeric anions are linked into a square array via short Cl···Cu and Cl···Cl contacts. | tandfonline.com |

| (3,5-diBAPH)₂Cu₂Br₆ | (C₅H₅Br₂N₂)₂[Cu₂Br₆] | Monoclinic | P2₁/c | Isostructural with the chloride analogue, featuring [Cu₂Br₆]²⁻ anions. | tandfonline.com |

| (5-BAPH)(3,5-diBAPH)[CuBr₄] | (C₅H₆BrN₂) (C₅H₅Br₂N₂)[CuBr₄] | Monoclinic | P2₁/c | Distorted tetrahedral/square planar [CuBr₄]²⁻ anion. Extensive hydrogen bonding and halogen bonding stabilize the structure. The mean trans Br-Cu-Br angle is 131.85°. | tandfonline.com |

Investigation of Magnetic Behavior and Properties of Coordination Compounds

The magnetic properties of coordination compounds are intrinsically linked to their molecular and crystal structures, specifically the nature of the metal ion and the pathways available for magnetic exchange between metal centers. Copper(II) complexes are particularly interesting due to the S=1/2 spin state of the d⁹ metal ion.

Studies on the copper(II) halide complexes incorporating protonated 2-amino-3,5-dibromopyridine reveal significant magnetic interactions. Variable-temperature magnetic susceptibility measurements on the dimeric complexes (3,5-diBAPH)₂Cu₂Cl₆ and (3,5-diBAPH)₂Cu₂Br₆ show strong intradimer antiferromagnetic exchange. tandfonline.comclarku.edu This means that the spins on the two copper ions within a [Cu₂X₆]²⁻ dimer preferentially align in opposite directions, a coupling that is mediated by the bridging halide ions. The strength of this exchange, quantified by the coupling constant J, was found to be -65 K for the chloride complex and -122 K for the bromide complex, with negligible magnetic exchange observed between the dimers. tandfonline.com

In contrast, the complex (5-BAPH)(3,5-diBAPH)[CuBr₄], which has a monomeric [CuBr₄]²⁻ anion, exhibits weak antiferromagnetic interactions. tandfonline.comclarku.edu The magnetic susceptibility data for this compound were successfully fitted using a uniform chain model, yielding an exchange coupling constant of J/k_B = -6.1 K. tandfonline.comclarku.edu This weak interaction likely occurs through space or via the network of hydrogen and halogen bonds that link the [CuBr₄]²⁻ units in the crystal lattice. Similarly, a related complex, (5-BAPH)₂[CuCl₄], was best described by an alternating chain model with J/k_B = -22.75 K. tandfonline.com

The table below presents the magnetic properties of these representative coordination compounds.

| Compound | Magnetic Model Used | Exchange Coupling Constant (J/k_B) | Magnetic Behavior | Ref. |

| (3,5-diBAPH)₂Cu₂Cl₆ | Dimer Model | -65 K | Strong intradimer antiferromagnetic exchange | tandfonline.com |

| (3,5-diBAPH)₂Cu₂Br₆ | Dimer Model | -122 K | Strong intradimer antiferromagnetic exchange | tandfonline.com |

| (5-BAPH)(3,5-diBAPH)[CuBr₄] | Uniform Chain Model | -6.1 K | Weak antiferromagnetic interactions | tandfonline.com |

These results underscore how the structural arrangement, from discrete dimers to extended chains, directly dictates the nature and magnitude of the magnetic coupling in coordination compounds derived from dibromopyridine precursors.

Catalytic Applications of Derived Metal Complexes in Organic Transformations

Metal complexes derived from substituted pyridine ligands are widely explored for their catalytic activity in a range of organic transformations. The electronic and steric properties of the ligand, which can be tuned by substituents like the bromo and methyl groups on the this compound scaffold, play a critical role in the efficacy and selectivity of the catalyst.

A notable application is in the field of olefin oligomerization and polymerization. rsc.org While direct use of this compound complexes is not extensively documented, research on structurally related systems provides a clear proof of concept. Iron(II), cobalt(II), and nickel(II) complexes bearing bromo-substituted salicylaldimine ligands have been synthesized and investigated as catalysts for ethylene oligomerization. rsc.orgrsc.org The ligands were prepared by the condensation of 3,5-dibromosalicylaldehyde with various aminopyridines. rsc.org

Upon activation with a co-catalyst, ethylaluminum dichloride (EtAlCl₂), these complexes become active catalysts for the conversion of ethylene primarily into C₄ and C₆ oligomers (butenes and hexenes). rsc.org The research demonstrated that both the nature of the metal and the specific structure of the iminopyridine ligand significantly control the catalytic activity and the distribution of the resulting products. rsc.org This highlights the potential for creating specialized catalysts by modifying the pyridine-based ligand structure.

Furthermore, the synthesis of the ligands themselves often relies on catalytic processes. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, are essential for transforming precursors like this compound into the desired ligands. chemblink.commdpi.com In this context, the dibromopyridine is a key substrate in a catalytic transformation that ultimately leads to a molecule designed for a different catalytic purpose. The development of new transition metal-catalyzed methods for the synthesis of complex heterocyclic structures, such as imidazopyridines, often involves pyridine-based starting materials and showcases the broad utility of catalysis in this area of chemistry. beilstein-journals.org

Future Research Directions and Emerging Scientific Trends for 3,5-dibromo-2-methylpyridine

Sustainable Synthesis and Green Chemistry Methodologies

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic protocols. semanticscholar.org Future research on 3,5-Dibromo-2-methylpyridine will increasingly focus on aligning its synthesis with the principles of green chemistry. mdpi.com Traditional synthesis routes may involve harsh conditions or the use of hazardous reagents. google.com The future lies in creating new synthetic pathways that are not only efficient but also minimize environmental impact.

Key trends in this area include:

Green Solvents and Catalysts: Moving away from conventional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. semanticscholar.orgmdpi.com Research will likely explore the use of heterogeneous catalysts that can be easily recovered and reused, reducing waste and improving process efficiency. mdpi.com

Alternative Energy Sources: The application of microwave irradiation and ultrasonic-assisted synthesis is expected to grow. semanticscholar.orgmdpi.com These methods can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. semanticscholar.org

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. researchgate.net This reduces the generation of by-products and waste. researchgate.net

Organic Electrosynthesis: This technique uses electricity to drive chemical reactions, often avoiding the need for harsh oxidizing or reducing agents. researchgate.net It offers advantages such as mild reaction conditions, fewer synthetic steps, and reduced waste, making it a promising avenue for the synthesis and functionalization of pyridine derivatives. researchgate.net

By embracing these methodologies, the production of this compound and its derivatives can become more cost-effective, safer, and environmentally sustainable. researchgate.net

Advances in Chemo- and Regioselective Functionalization

The two bromine atoms on the this compound ring are not chemically equivalent, offering the potential for selective functionalization. Future research will heavily invest in developing highly chemo- and regioselective methods to modify the molecule at specific positions, allowing for the precise construction of complex derivatives.

Emerging strategies in this domain include:

Directed Metalation and Halogen/Metal Exchange: Techniques such as bromine/magnesium (Br/Mg) exchange are powerful tools for regioselective functionalization. For instance, studies on the related isomer 2,5-dibromo-3-methylpyridine have shown that reagents like sBu₂Mg·2LiOR can selectively replace one bromine atom, creating a Grignard reagent that can then react with various electrophiles. uni-muenchen.de This allows for the stepwise introduction of different functional groups at specific positions.

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net A key future direction is the development of catalyst systems that can differentiate between the two bromine atoms on the pyridine ring or between a bromine atom and another leaving group. researchgate.net For example, chemoselective Suzuki-Miyaura reactions have been developed for related compounds that selectively couple at a bromine atom while leaving a tosylate group intact. researchgate.net This level of control is crucial for building complex molecular architectures.

| Reaction Type | Reagents/Catalysts | Position Functionalized | Description | Reference(s) |

| Br/Mg Exchange | sBu₂Mg·2LiOR, PMDTA | Position 5 (on isomer) | Regioselective formation of a Grignard reagent at the more reactive bromine position, allowing for subsequent reaction with electrophiles. | uni-muenchen.de |

| Suzuki-Miyaura | Pd(dba)₂, PCy₃·HBF₄, K₂CO₃ | Position 5 (on related aldehyde) | Chemoselective coupling at the C-Br bond in the presence of a C-OTs bond, enabling precise installation of aryl groups. | researchgate.net |

| Sonogashira | Palladium Catalysts | C-Br positions | Coupling of terminal alkynes to the brominated positions of the pyridine ring to form alkynylated derivatives. | researchgate.net |

High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries

To accelerate the discovery of new drugs and materials, researchers are moving away from traditional one-at-a-time synthesis. google.com High-throughput synthesis and combinatorial chemistry are revolutionary approaches that enable the rapid creation of large, diverse collections (or "libraries") of related compounds. fortunepublish.com Applying these techniques to this compound is a major future trend.

This involves:

Solid-Phase Synthesis: Attaching the pyridine scaffold to a solid support (like a resin bead) and then performing a series of reactions to build up the final molecule. This allows for easy purification by simply washing the resin and is well-suited for automation. google.com

Parallel Synthesis: Conducting many individual reactions simultaneously in a multi-well plate format. This allows for the rapid generation of a library of discrete compounds, each with a unique structure. fortunepublish.com

Click Chemistry: Utilizing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to quickly link molecular building blocks together. chemrxiv.org A high-throughput approach using click chemistry has been successfully used to create a library of over 600 novel metal complexes for antimicrobial screening. chemrxiv.org

By generating vast libraries of this compound derivatives, researchers can use high-throughput screening (HTS) to quickly test thousands of compounds for a specific biological activity or material property, dramatically speeding up the discovery process. fortunepublish.comnih.gov

Advanced Computational Modeling for Predictive Research in Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in modern chemical research. Instead of synthesizing and testing every possible derivative, computational models can predict the properties and activities of molecules before they are ever made in the lab. This predictive power saves significant time and resources.

Future research on this compound will leverage:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure of molecules. mdpi.com This allows researchers to predict properties like reactivity, stability, and optimal geometry. mdpi.comresearchgate.net For example, DFT studies on related pyridine derivatives have been used to analyze their frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to understand structure-property relationships. mdpi.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): These models establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physical properties (QSPR). fortunepublish.comjocpr.com By training a model on a set of known compounds, it can then predict the activity or properties of new, unsynthesized molecules.

Molecular Docking: This computational technique simulates the interaction between a small molecule (like a derivative of this compound) and a biological target, such as a protein or enzyme. researchgate.net It can predict the binding mode and affinity, helping to identify promising drug candidates. For instance, docking studies on 2-amino-5-methyl pyridine found a binding energy of -3.32 kcal/mol, providing insight into its potential interactions. researchgate.net

These computational approaches will guide synthetic efforts, allowing chemists to focus on synthesizing only the most promising candidates with the desired properties.

Exploration of Novel Bioactive and Material Applications with Enhanced Properties

This compound is a versatile precursor for compounds with a wide range of potential applications. Future research will continue to explore its derivatives for novel uses in medicine, agriculture, and materials science.

Emerging application areas include:

Pharmaceuticals: Pyridine derivatives are core structures in many drugs. Derivatives of similar brominated pyridines have shown promise as antimicrobial, anti-inflammatory, anti-cancer, and anti-thrombolytic agents. chemimpex.com Future work will focus on synthesizing and screening new derivatives of this compound for enhanced therapeutic efficacy against various diseases. chemimpex.com

Agrochemicals: There is a constant need for new and more effective crop protection agents. Brominated pyridine compounds are used in the development of herbicides and fungicides. chemimpex.com Research will aim to create novel derivatives with high potency and selectivity for agricultural applications. smolecule.com

Materials Science: The unique electronic and structural properties of the pyridine ring make it an attractive component for advanced materials. smolecule.com Research is exploring the use of its derivatives in specialized polymers and coatings with improved durability. chemimpex.com Furthermore, coordination complexes involving brominated pyridines have been shown to exhibit interesting magnetic properties, opening up possibilities for the design of new magnetic materials. tandfonline.com Other potential applications include the development of photosensitizers for photochemical applications. smolecule.com

The ability to precisely functionalize the this compound scaffold, guided by computational predictions and enabled by high-throughput synthesis, will be the driving force behind the discovery of next-generation molecules with enhanced performance in these diverse fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。